molecular formula C32H37ClN4O7 B14328833 2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 110545-38-5

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B14328833
CAS No.: 110545-38-5
M. Wt: 625.1 g/mol
InChI Key: ZUWLUGDGUJZKGQ-UHFFFAOYSA-N
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Description

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(4-chlorophenyl)piperazine with an appropriate benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific applications .

Properties

CAS No.

110545-38-5

Molecular Formula

C32H37ClN4O7

Molecular Weight

625.1 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H29ClN4.C6H8O7/c1-19(2)31-25(28-24-12-7-20-5-3-4-6-23(20)26(24)31)13-14-29-15-17-30(18-16-29)22-10-8-21(27)9-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,19H,13-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

ZUWLUGDGUJZKGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC2=C1C3=CC=CC=C3C=C2)CCN4CCN(CC4)C5=CC=C(C=C5)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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